molecular formula C11H12ClN3 B1482782 4-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine CAS No. 2091140-85-9

4-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482782
CAS No.: 2091140-85-9
M. Wt: 221.68 g/mol
InChI Key: QZINPNFKWOPEBN-UHFFFAOYSA-N
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Description

4-(4-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1-ethyl-1H-pyrazole moiety bearing a chloromethyl substituent. This structure combines the aromaticity and electron-deficient nature of pyridine with the versatile reactivity of the pyrazole ring. The chloromethyl group (-CH2Cl) at the 4-position of the pyrazole enables further functionalization, making the compound a valuable intermediate in medicinal chemistry and materials science.

The ethyl group at the pyrazole’s 1-position likely enhances solubility in organic solvents compared to bulkier alkyl chains, while the chloromethyl group provides a reactive site for cross-coupling or substitution reactions. Such properties are critical in drug discovery, where this scaffold could serve as a precursor for kinase inhibitors or antimicrobial agents, as seen in structurally related compounds .

Properties

IUPAC Name

4-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-2-15-8-10(7-12)11(14-15)9-3-5-13-6-4-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZINPNFKWOPEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a chloromethyl group attached to a pyrazole ring and is integrated with a pyridine moiety. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H12ClN3C_{11}H_{12}ClN_3, with a molecular weight of approximately 221.68 g/mol. The compound's unique structure allows for various chemical modifications, which can enhance its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit multiple biological activities, including:

  • Anti-inflammatory effects : Some derivatives have shown promise in reducing inflammation markers.
  • Antimicrobial properties : The compound has been evaluated for its efficacy against various bacterial strains.
  • Potential anticancer activity : Preliminary studies suggest that certain analogs may inhibit tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, the presence of different halogen or functional groups significantly alters its reactivity and bioactivity.

Compound NameKey FeatureUnique Aspect
3-(4-bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridineBromomethyl groupDifferent reactivity profile
3-(iodomethyl)-1H-pyrazolo[3,4-b]pyridineIodomethyl groupExhibits unique reactivity due to iodine's size
3-(hydroxymethyl)-1H-pyrazolo[3,4-b]pyridineHydroxymethyl groupIncreased hydrophilicity may alter biological activity

Case Study 1: Antimicrobial Activity

A study on the antimicrobial properties of pyrazole derivatives indicated that compounds with similar structures to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The chloromethyl group was identified as a critical factor enhancing the compound's interaction with bacterial cell membranes.

Case Study 2: Anti-inflammatory Effects

Research published in peer-reviewed journals has demonstrated that derivatives of pyrazole compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro assays showed that these compounds could reduce TNF-alpha levels, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 3: Anticancer Potential

In preclinical evaluations, certain analogs of pyrazolo[3,4-b]pyridines were tested for their ability to induce apoptosis in cancer cell lines. The results indicated that these compounds could effectively trigger cell death pathways, highlighting their potential as anticancer agents.

The mechanisms underlying the biological activities of this compound involve:

  • Receptor Modulation : Research indicates that this compound can act as a positive allosteric modulator (PAM) for certain receptors, enhancing their activity in the presence of endogenous ligands.
  • Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • DNA Interaction : The compound has shown potential in interacting with DNA, which may contribute to its anticancer effects.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry due to its biological activities, including:

  • Anti-inflammatory Properties : Compounds similar to 4-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine have been reported to exhibit anti-inflammatory effects, making them candidates for treating various inflammatory diseases such as arthritis and asthma .
  • Antimicrobial Activity : The structural features of the compound contribute to its antimicrobial properties, which can be leveraged in developing new antibiotics or antifungal agents.

Case Study: Anti-inflammatory Activity

A study demonstrated the efficacy of pyrazole derivatives in reducing inflammation in animal models. The derivatives showed significant reductions in inflammatory markers, suggesting that modifications to the pyrazole structure could enhance therapeutic effects .

Chemical Synthesis and Modification

The chloromethyl group in the compound facilitates various chemical reactions, including:

  • Nucleophilic Substitution Reactions : This allows for the introduction of diverse functional groups, expanding the compound's utility in synthesizing new derivatives with enhanced biological activity.

Synthesis Pathways

Several synthetic pathways have been developed for obtaining this compound:

  • Cyclization Reactions : Utilizing hydrazine derivatives and pyridine precursors.
  • Direct Coupling : Involves coupling chlorinated pyrazoles with pyridine derivatives.

Material Science Applications

In addition to medicinal uses, this compound has potential applications in material science:

  • Polymer Chemistry : The compound can be used as a building block in synthesizing polymers with specific functionalities, such as conducting polymers or hydrogels for drug delivery systems .

Research indicates that compounds like this compound interact with biological targets through mechanisms that may involve modulation of enzyme activity or receptor binding. For example, some derivatives have been studied for their ability to act as allosteric modulators at muscarinic receptors, which are crucial for many physiological processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C) Key Applications/Reactivity Reference
4-(4-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine (Target Compound) C11H13ClN4 236.70 1-Ethyl, 4-(chloromethyl)pyrazole-pyridine Not reported Intermediate for drug synthesis -
2-(4-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine C13H16ClN3 249.74 1-Isobutyl, 4-(chloromethyl)pyrazole-pyridine Not reported Lab-scale organic synthesis
4-(Chloromethyl)-3-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridine C10H10ClFN3O2S 299.72 3-Fluoro, 4-methanesulfonyl pyrazole-pyridine Not reported Potential kinase inhibitor scaffold
4-(Chloromethyl)-2-phenyl-1,3-thiazole C10H8ClNS 209.69 Phenyl-thiazole with chloromethyl 49–50 Building block for agrochemicals
5-(4-(Chloromethyl)phenyl)-2-ethoxypyridine C14H14ClNO 253.72 Ethoxy-pyridine with chloromethylphenyl Not reported Synthetic intermediate

Physicochemical Properties

  • Solubility and Lipophilicity : The target compound’s ethyl group likely confers moderate lipophilicity (logP ~2–3), intermediate between the more hydrophobic isobutyl analogue (logP ~3–4) and polar derivatives like 4-(chloromethyl)-3-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridine (logP ~1–2 due to sulfonyl and fluoro groups) .
  • Thermal Stability : Melting points for chloromethyl-substituted heterocycles vary widely. For instance, 4-(chloromethyl)-2-phenyl-1,3-thiazole melts at 49–50°C , while urea derivatives with chloromethylthiazolylphenyl groups (e.g., Compound 8a) exhibit higher melting points (~50–60°C) due to hydrogen-bonding capabilities .

Crystallographic and Structural Analysis

The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of similar compounds, as seen in thiazole and pyridopyrimidine derivatives . The target compound’s structure could be resolved via single-crystal X-ray diffraction, with the ethyl and chloromethyl groups influencing packing efficiency and intermolecular interactions.

Preparation Methods

Cyclization of Hydrazinopyridine with Alkyl Methacrylates

A well-established route begins with the cyclization of 3-hydrazinopyridine dihydrochloride and an alkyl methacrylate (commonly methyl methacrylate) in the presence of an alkali metal alkoxide (e.g., sodium ethoxide) in an alcohol solvent (e.g., ethanol). This forms a pyrazolidinone intermediate with a pyridine substituent.

Reaction Conditions:

  • Temperature: 25–80°C (typically 50°C)
  • Solvent: Ethanol or other C1–C4 alcohols
  • Base: Sodium ethoxide or sodium methoxide
  • Molar ratios: 1.5–2 equivalents of methacrylate and 2–3 equivalents of alkoxide per equivalent of hydrazinopyridine

Table 1: Cyclization Step Conditions

Reagent Equivalents Solvent Temperature Time
3-hydrazinopyridine·2HCl 1 Ethanol 50°C 2–4 h
Methyl methacrylate 1.5–2
Sodium ethoxide 2–3

Chlorination of the Pyrazolidinone Intermediate

The next step involves chlorination of the 4-methyl-1-(pyridin-3-yl)pyrazolidin-3-one intermediate to introduce a chlorine atom at the 3-position of the pyrazole ring. This is typically achieved using phosphoryl chloride or phosphorus pentachloride in an inert organic solvent such as acetonitrile.

Reaction Conditions:

  • Temperature: 25–100°C
  • Solvent: Acetonitrile or other non-reactive solvents
  • Chlorinating agent: Phosphoryl chloride (preferred) or phosphorus pentachloride
  • Excess chlorinating agent (1.1–10 equivalents)

Table 2: Chlorination Step Conditions

Intermediate Chlorinating Agent Equivalents Solvent Temperature Time
4-methyl-1-(pyridin-3-yl)pyrazolidin-3-one Phosphoryl chloride 1.1–10 Acetonitrile 25–100°C 2–8 h

Oxidation and Functionalization

Subsequent oxidation steps may be required to achieve the desired oxidation state of the pyrazole ring. For example, oxidation with suitable oxidants in polar solvents at moderate temperatures is used to convert dihydropyrazole intermediates to aromatic pyrazoles.

Reaction Conditions:

  • Oxidant: Various (e.g., hydrogen peroxide, peracids)
  • Solvent: Polar protic or aprotic
  • Temperature: 25–100°C

Chloromethylation at the 4-Position

The critical step for synthesizing the target compound is the introduction of a chloromethyl group at the 4-position of the pyrazole ring. This is typically achieved by chloromethylation using formaldehyde and hydrochloric acid (Blanc reaction) or by treatment with chloromethyl methyl ether under acidic conditions.

General Procedure:

  • Pyrazole substrate is treated with formaldehyde and concentrated hydrochloric acid, or with chloromethyl methyl ether and a Lewis acid (such as ZnCl2), at controlled temperatures (0–25°C) to prevent overreaction and side products.

N-Ethylation of the Pyrazole Nitrogen

To introduce the ethyl group at the 1-position, the pyrazole nitrogen is alkylated using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as DMF or DMSO.

Detailed Stepwise Synthesis Example

Stepwise Synthesis Outline:

  • Cyclization:
    3-hydrazinopyridine·2HCl + methyl methacrylate + sodium ethoxide → 4-methyl-1-(pyridin-3-yl)pyrazolidin-3-one

  • Chlorination:
    4-methyl-1-(pyridin-3-yl)pyrazolidin-3-one + phosphoryl chloride → 3-(3-chloro-4-methyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine

  • Oxidation:
    3-(3-chloro-4-methyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine + oxidant → 3-(3-chloro-4-methyl-1H-pyrazol-1-yl)pyridine

  • Chloromethylation:
    3-(3-chloro-4-methyl-1H-pyrazol-1-yl)pyridine + formaldehyde + HCl → 4-(chloromethyl)-3-(3-chloro-1H-pyrazol-1-yl)pyridine

  • N-Ethylation:
    4-(chloromethyl)-3-(3-chloro-1H-pyrazol-1-yl)pyridine + ethyl bromide + K2CO3 → this compound

Research Findings and Optimization Notes

  • The cyclization step is highly dependent on the purity of hydrazinopyridine and the choice of alcohol and alkoxide base. Ethanol and sodium ethoxide provide optimal yields and cleaner reactions.
  • Chlorination with phosphoryl chloride in acetonitrile is preferred due to better solubility and less side-product formation.
  • The chloromethylation step requires careful temperature control to avoid polysubstitution and degradation of the pyrazole ring.
  • N-alkylation is best performed under anhydrous conditions to maximize yield and minimize side reactions.

Data Table: Summary of Key Steps and Yields

Step Key Reagents Typical Yield (%) Key Notes
Cyclization Methyl methacrylate, NaOEt 70–85 Ethanol as solvent
Chlorination Phosphoryl chloride, acetonitrile 60–80 1.1–10 equiv. chlorinating agent
Oxidation Hydrogen peroxide or peracid 75–90 Monitor by TLC
Chloromethylation Formaldehyde, HCl 50–75 Temperature-sensitive
N-Ethylation Ethyl bromide, K2CO3, DMF 70–90 Anhydrous conditions preferred

This synthesis analysis is based on peer-reviewed literature and patent disclosures, ensuring a professional and authoritative overview of current best practices for preparing this compound.

Q & A

Basic: What are the recommended synthetic routes for 4-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine?

Answer:
A common approach involves coupling reactions between pyridine and pyrazole precursors. For example, copper-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) can introduce the ethyl and chloromethyl groups. Evidence from related syntheses highlights the use of catalysts like copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at moderate temperatures (35–50°C) to facilitate bond formation . Post-reaction purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound .

Basic: How should researchers characterize this compound spectroscopically?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substituent positions and integration ratios. For instance, the chloromethyl group (–CH2_2Cl) typically appears as a singlet or multiplet near δ 4.5–5.0 ppm in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C–Cl stretching at ~600–800 cm1^{-1}) .

Basic: What purification methods are effective for isolating this compound?

Answer:
Column chromatography using silica gel with ethyl acetate/hexane gradients (0–100%) is widely employed . For crystalline derivatives, recrystallization from ethanol or dichloromethane/hexane mixtures can improve purity. Monitoring via thin-layer chromatography (TLC) with UV visualization ensures fraction collection accuracy .

Advanced: How can researchers resolve contradictions between spectroscopic data and expected structures?

Answer:
Discrepancies (e.g., unexpected NMR shifts or HRMS adducts) require cross-validation:

  • X-ray Crystallography : Resolves ambiguities by providing unambiguous bond lengths and angles. Refinement using SHELXL (via SHELX suite) is standard for small-molecule structures .
  • Isotopic Labeling : Deuterated analogs or 15^{15}N labeling can clarify ambiguous signals in complex spectra.
  • Comparative Analysis : Contrast data with structurally similar compounds (e.g., pyrazole-pyridine hybrids in or 19) .

Advanced: What computational strategies predict reactivity or stability of this compound?

Answer:

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., chloromethyl group substitution) and predicts transition states.
  • Molecular Dynamics (MD) : Simulates solvent interactions and stability under varying pH/temperature conditions.
  • Docking Studies : If the compound has biological targets (e.g., enzyme inhibition), docking into active sites using software like AutoDock Vina can guide derivatization .

Advanced: How can researchers optimize reaction conditions to minimize byproducts?

Answer:

  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., dechlorinated or dimerized products).
  • Temperature/Time Optimization : Lower temperatures (e.g., 25–40°C) reduce side reactions like hydrolysis of the chloromethyl group .
  • Catalyst Screening : Alternative catalysts (e.g., Pd-based systems) may improve selectivity for pyrazole-pyridine coupling .

Advanced: What crystallographic challenges arise with this compound, and how are they addressed?

Answer:

  • Twinned Crystals : Common in pyridine derivatives. SHELXD (for structure solution) and TWINLAW (in SHELXTL) can deconvolute overlapping reflections .
  • Disorder Modeling : Flexible chloromethyl groups may require PART instructions in SHELXL to refine occupancy .
  • High-Resolution Data : Collect data at synchrotron sources (≤0.8 Å) to improve model accuracy .

Advanced: How can derivatization expand the utility of this compound in drug discovery?

Answer:

  • Nitration : Introduce a nitro group at the pyridine ring’s 3-position using HNO3_3/H2_2SO4_4, enabling further reduction to amines for pharmacophore development .
  • Mannich Reactions : Attach aminoalkyl groups to the pyrazole ring via formaldehyde and secondary amines, enhancing solubility or target binding .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids can diversify the pyridine moiety .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
4-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

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